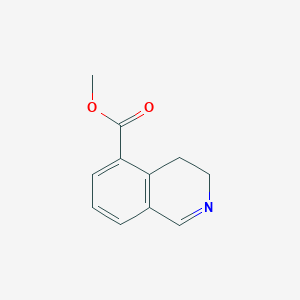
Methyl 3,4-dihydroisoquinoline-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,4-dihydroisoquinoline-5-carboxylate is a chemical compound belonging to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are of significant interest in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,4-dihydroisoquinoline-5-carboxylate typically involves the Bischler-Napieralski reaction, which is a well-known method for the preparation of isoquinoline derivatives. This reaction involves the cyclization of β-phenylethylamine derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to form the isoquinoline ring system .
Another method involves the reduction of 3,4-dihydroisoquinoline derivatives using chiral hydride reducing agents or hydrogenation with a chiral catalyst . This approach allows for the enantioselective synthesis of the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions and the use of efficient catalysts are crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-dihydroisoquinoline-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert the compound to tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo substitution reactions at various positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Chiral hydride reducing agents or hydrogenation with a chiral catalyst are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield isoquinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives.
Scientific Research Applications
Methyl 3,4-dihydroisoquinoline-5-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 3,4-dihydroisoquinoline-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, its derivatives have been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase by binding to their active sites and preventing the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the brain, which may have therapeutic effects in neurodegenerative diseases.
Comparison with Similar Compounds
Methyl 3,4-dihydroisoquinoline-5-carboxylate can be compared with other similar compounds, such as:
3,4-Dihydroisoquinoline-3-carboxylic acid: This compound has similar biological activities and is also used in the synthesis of isoquinoline derivatives.
Tetrahydroisoquinoline derivatives: These compounds are structurally similar and have been studied for their potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. Its derivatives have shown promise in various fields, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
methyl 3,4-dihydroisoquinoline-5-carboxylate |
InChI |
InChI=1S/C11H11NO2/c1-14-11(13)10-4-2-3-8-7-12-6-5-9(8)10/h2-4,7H,5-6H2,1H3 |
InChI Key |
IKPJZUROKFFXTB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1CCN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















